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Compound of Interest

Compound Name: 3'-Chloro-biphenyl-3-methanamine

Cat. No.: B7844039 Get Quote

Executive Summary & Chemical Identity[1]
3'-Chloro-biphenyl-3-methanamine is a privileged structural motif in medicinal chemistry,

serving as a critical biaryl scaffold for fragment-based drug discovery (FBDD). It combines a

lipophilic biphenyl core with a polar, basic primary amine "warhead," making it an ideal linker or

terminal group for exploring hydrophobic pockets in GPCRs and Kinases.

This guide provides a comprehensive physicochemical analysis, a robust synthetic route, and

handling protocols designed to ensure experimental reproducibility.

Chemical Identifiers[2][3][4][5][6]
Property Detail

IUPAC Name (3'-chloro[1,1'-biphenyl]-3-yl)methanamine

Common Name 3-(Aminomethyl)-3'-chlorobiphenyl

Molecular Formula C₁₃H₁₂ClN

Molecular Weight 217.69 g/mol

SMILES NCC1=CC=CC(C2=CC=CC(Cl)=C2)=C1

Structure Type Biaryl Primary Amine
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Physicochemical Properties (In Silico & Empirical)
The following data aggregates calculated consensus values (cLogP) and structural derivation.

Due to the specific isomeric nature, experimental values may vary by batch/polymorph; these

values serve as the baseline for experimental design.

Core Property Table
Property Value (Consensus) Experimental Context

LogP (Lipophilicity) 3.4 – 3.7

High lipophilicity due to the

biphenyl/chloro system,

modulated slightly by the

amine.

pKa (Basic) 9.1 ± 0.3

Typical benzylamine range.

The meta-chloro/phenyl group

exerts a weak electron-

withdrawing inductive effect (-

I), slightly lowering pKa vs.

benzylamine (9.5).

TPSA 26.02 Å²

Polar surface area is

dominated solely by the -NH₂

group; indicates high

membrane permeability.

H-Bond Donors 2
From the primary amine (-

NH₂).

H-Bond Acceptors 1 From the primary amine (-N).

Rotatable Bonds 2
The C-C biphenyl bond and

the C-N exocyclic bond.

Solubility (pH 7.4) < 0.1 mg/mL
Poor aqueous solubility in free

base form.

Solubility (pH 2.0) > 10 mg/mL

Highly soluble as the

hydrochloride salt (R-NH₃⁺

Cl⁻).
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Structural Analysis & ADME Implications
Blood-Brain Barrier (BBB) Permeability: With a LogP > 3 and TPSA < 90 Å², this molecule is

predicted to be CNS active. It will readily cross the BBB unless actively effluxed.

Metabolic Liability: The biphenyl ring system is prone to Phase I oxidation (hydroxylation) by

CYP450 isoforms (likely CYP2C9 or CYP3A4) at the unsubstituted para-positions. The

primary amine is susceptible to MAO (Monoamine Oxidase) deamination.

Lipophilic Ligand Efficiency (LLE): The chlorine atom at the 3'-position adds significant

lipophilicity (approx. +0.7 log units) and metabolic stability (blocking the meta-position)

compared to the unsubstituted biphenyl.

Validated Synthetic Protocol
To ensure high fidelity and avoid catalyst poisoning by the free amine, a Suzuki-Miyaura

Coupling using a protected amine intermediate is the recommended "Self-Validating" workflow.

Synthesis Logic (Graphviz)

3-Bromobenzylamine Boc Protection
(Boc2O, DCM) N-Boc-3-bromobenzylamine

Suzuki Coupling
Pd(dppf)Cl2, K2CO3
Dioxane/H2O, 90°C

3-Chlorophenylboronic acid

N-Boc-3'-chloro-biphenyl-3-methanamine Deprotection
4M HCl in Dioxane 3'-Chloro-biphenyl-3-methanamine HCl

Click to download full resolution via product page

Caption: Step-wise synthesis protecting the amine to prevent Pd-catalyst coordination.

Detailed Methodology
Step 1: Protection (If starting from amine)

Dissolve 3-bromobenzylamine (1.0 eq) in DCM.

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (1.5 eq).
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Stir at RT for 4 hours. Wash with 1M HCl, then Brine. Dry over Na₂SO₄.[1]

Checkpoint: Confirm disappearance of amine peak via TLC/LCMS.

Step 2: Suzuki-Miyaura Coupling

Reactants: Combine N-Boc-3-bromobenzylamine (1.0 eq) and 3-chlorophenylboronic acid

(1.2 eq) in 1,4-Dioxane/Water (4:1 ratio).

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) and K₂CO₃ (3.0 eq).

Conditions: Degas with Nitrogen for 10 mins. Heat to 90°C for 12 hours.

Work-up: Filter through Celite. Extract with EtOAc.[1] Purify via Flash Chromatography

(Hexane/EtOAc).

Why this catalyst? Pd(dppf)Cl₂ is robust against the steric bulk of biphenyls and tolerates the

chlorine substituent well without oxidative addition into the C-Cl bond (which is stronger than

C-Br).

Step 3: Deprotection & Salt Formation

Dissolve intermediate in minimal Dioxane.

Add 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.

Precipitate forms. Filter and wash with cold ether.

Result: 3'-Chloro-biphenyl-3-methanamine Hydrochloride (White Solid).

Handling, Stability & Analytics
Storage & Stability

Free Base: The free amine is an oil or low-melting solid. It is hygroscopic and will absorb

CO₂ from the air to form carbamates. Store under Argon.

HCl Salt: Stable, high-melting solid. Recommended for long-term storage.
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Oxidation: Slowly oxidizes to the imine/aldehyde if exposed to light/air over months. Store in

amber vials at -20°C.

Analytical Characterization Protocols
Protocol A: pKa Determination (Potentiometric)

Method: Potentiometric titration using a glass electrode.

Solvent: Due to low water solubility, use a co-solvent method (Methanol/Water ratios: 20%,

30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Standard: Calibrate against a benzylamine standard (pKa ~9.33).

Protocol B: LogP Measurement (HPLC)

Method: Reversed-phase HPLC retention time correlation.

Column: C18 (ODS).

Mobile Phase: Methanol/Water (buffered to pH 7.4 to ensure neutral species, though amine

will be partially ionized; pH 10.0 is better for free base LogP).

Reference Standards: Toluene, Ethylbenzene, Propylbenzene.

Applications in Drug Discovery
This molecule acts as a "linker-fragment" in FBDD.

Kinase Inhibitors: The biphenyl system fits into the hydrophobic back-pocket (gatekeeper

region), while the amine forms hydrogen bonds with the hinge region or catalytic lysine (e.g.,

p38 MAP kinase inhibitors often feature biphenyl-amines).

GPCR Ligands: Used as a tail group in antagonists for aminergic GPCRs (Dopamine D2,

Serotonin 5-HT). The chlorine provides selectivity over unsubstituted analogs.

Structure-Activity Relationship (SAR) Logic
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3'-Chloro-biphenyl-3-methanamine

3'-Chloro Group Biphenyl Scaffold Methanamine (-CH2NH2)
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Caption: Functional dissection of the molecule's pharmacophoric contributions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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